molecular formula C22H28N4O6 B1667738 Banoxantrone CAS No. 136470-65-0

Banoxantrone

Katalognummer B1667738
CAS-Nummer: 136470-65-0
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: YZBAXVICWUUHGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Banoxantrone is a bioreductive, alkylaminoanthraquinone prodrug with antineoplastic activity. Under hypoxic conditions, often seen in solid tumors, banoxantrone (AQ4N) is converted and activated by cytochrome P450 enzymes, which are upregulated in certain tumors, to the cytotoxic DNA-binding agent AQ4. Banoxantrone intercalates into and crosslinks DNA, and inhibits topoisomerase II. This results in an inhibition of DNA replication and repair in tumor cells. Combined with conventional therapeutic agents, both oxygenic and hypoxic regions of tumors can be targeted.
Banoxantrone is a highly selective bioreductive drug that is activated in, and is preferentially toxic to, hypoxic cells in tumours. It has been shown to work synergistically with fractionated radiation to significantly delay growth of tumours compared to administration of either banoxantrone or radiation alone. Banoxantrone was also efficacious in tumour models when administered in combination with either cisplatin or chemoradiation.

Wissenschaftliche Forschungsanwendungen

Activation and Efficacy in Hypoxic Tumors

Banoxantrone, also known as AQ4N, is a prodrug that becomes activated under hypoxic conditions often found in solid tumors. This activation is mediated by cytochrome P450 enzymes that are upregulated in certain tumors, converting AQ4N to the cytotoxic DNA-binding agent AQ4. This results in the inhibition of DNA replication and repair in tumor cells. When used in combination with conventional therapeutic agents, Banoxantrone targets both oxygenic and hypoxic regions of tumors, potentially increasing the effectiveness of therapy. This mechanism was demonstrated in a pharmacodynamic study involving human tumor xenografts, where Banoxantrone enhanced the response of bladder and lung cancer xenografts to cisplatin and radiation therapy (Molecular Cancer Therapeutics, 2009).

Enhancement of Radiation Therapy

Banoxantrone's application extends to enhancing the therapeutic effect of radiation in hypoxic tumor cells. This enhancement is particularly evident in cells with elevated levels of inducible nitric oxide synthase (iNOS). A study found that cells with upregulated iNOS activity showed increased sensitivity to Banoxantrone, especially under reduced oxygenation conditions. The combination of Banoxantrone and radiation led to significantly greater cell killing compared to either modality alone. This suggests a potential clinical strategy for targeting hypoxic tumors with high iNOS levels using Banoxantrone in combination with radiotherapy (Oncology Reports, 2016).

Fluorometric Assay Development

In a more diagnostic vein, the development of a fluorometric assay for Banoxantrone has been reported. This assay, based on photoinduced electron transfer, aids in monitoring the blood concentration of Banoxantrone, which is crucial for evaluating the therapeutic efficacy and side effects of this anticancer prodrug during clinical applications. The study outlines an effective strategy for Banoxantrone sensing using fluorescent gold nanoclusters, contributing to its application in clinical diagnosis and pharmaceutical analysis (Nanomaterials, 2022).

Eigenschaften

CAS-Nummer

136470-65-0

Produktname

Banoxantrone

Molekularformel

C22H28N4O6

Molekulargewicht

444.5 g/mol

IUPAC-Name

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide

InChI

InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3

InChI-Schlüssel

YZBAXVICWUUHGG-UHFFFAOYSA-N

SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

Kanonische SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-]

Aussehen

Solid powder

Andere CAS-Nummern

136470-65-0

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
AQ4N
banoxantrone
banoxantrone dihydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Banoxantrone
Reactant of Route 2
Banoxantrone
Reactant of Route 3
Banoxantrone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Banoxantrone
Reactant of Route 5
Reactant of Route 5
Banoxantrone
Reactant of Route 6
Reactant of Route 6
Banoxantrone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.